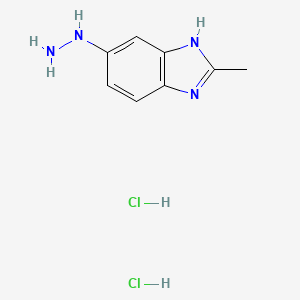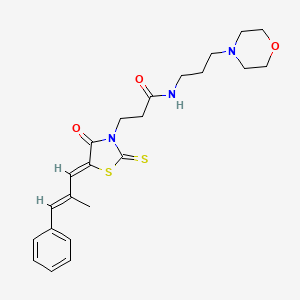
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound with a highly specific structure. Its formation involves a combination of various functional groups, making it a molecule of interest in both synthetic organic chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Thiazolidinone Core: : The initial step includes the cyclization reaction forming the thiazolidinone ring.
Addition of the Allylidene Side Chain: : This involves a condensation reaction where the 2-methyl-3-phenylallylidene group is introduced.
Incorporation of the Morpholinopropyl Group: : Through a series of substitution reactions, the propanamide group with the morpholine side chain is added.
Reaction Conditions: : The reactions are usually carried out under inert atmospheres to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific step and reagents involved.
Industrial Production Methods
Industrial methods often involve batch or continuous flow processes to enhance yield and purity. The utilization of automated reactors and strict control of reaction parameters like temperature, pressure, and solvent choice is crucial for scaling up the production of such a complex compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur-containing thiazolidinone ring.
Reduction: : The compound is reducible at the allylidene and thioxo groups.
Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholinopropyl and allylidene positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Mild bases or acids, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and amines, resulting from the reduction of the allylidene and thioxo groups.
Substitution Products: : Various alkylated or acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in transition-metal catalyzed reactions.
Material Science: : Investigation into its properties for advanced material synthesis.
Biology
Biological Markers: : Utilized in the study of enzyme interactions and protein binding.
Pharmaceutical Research: : Potential therapeutic agent in drug development.
Medicine
Cancer Research: : Evaluation of its cytotoxicity and potential as an anti-cancer agent.
Antimicrobial Studies: : Screening for activity against various microbial strains.
Industry
Polymer Synthesis: : Usage in the creation of high-performance polymers.
Agriculture: : Investigation into its potential as a component in agrochemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular enzymes and proteins. The thiazolidinone ring and the morpholinopropyl group are pivotal in binding to molecular targets, potentially altering cellular pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: : Structurally similar compounds with variations in the side chains.
Morpholine Derivatives: : Compounds featuring the morpholine moiety but differing in their additional functional groups.
Uniqueness
What sets 3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide apart is its unique combination of a thiazolidinone ring with the specific allylidene and morpholinopropyl groups, making it versatile for diverse chemical reactions and applications.
Propriétés
IUPAC Name |
3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-18(16-19-6-3-2-4-7-19)17-20-22(28)26(23(30)31-20)11-8-21(27)24-9-5-10-25-12-14-29-15-13-25/h2-4,6-7,16-17H,5,8-15H2,1H3,(H,24,27)/b18-16+,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGONLHNSWSJF-MOKUSBMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
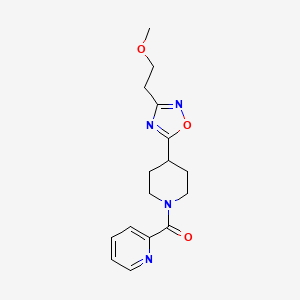
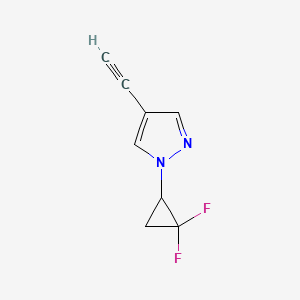
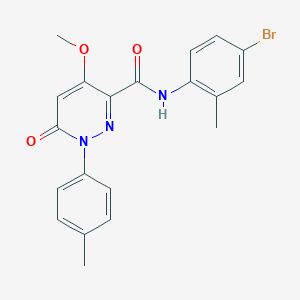
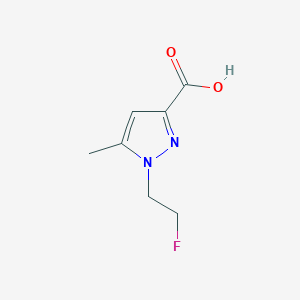
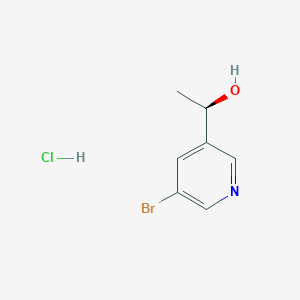
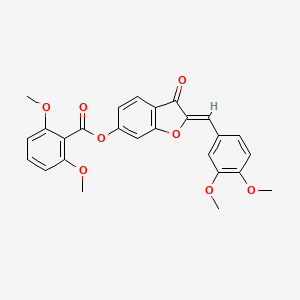

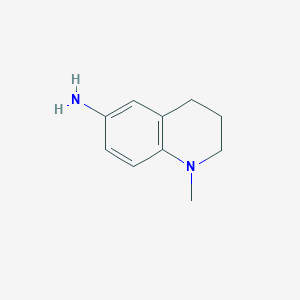
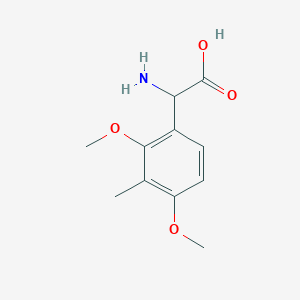
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)
